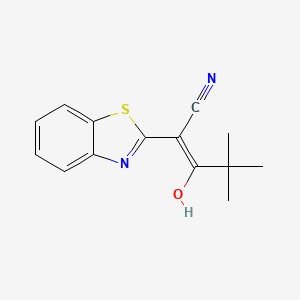

2-(3-Hydrobenzothiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile

Description

2-(3-Hydrobenzothiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile is a heterocyclic compound featuring a benzothiazole core substituted with a hydroxy group at the 3-position and a 4,4-dimethyl-3-oxopentanenitrile moiety. Its synthesis typically involves condensation reactions between active methylene compounds and halogenated heterocycles, as seen in related compounds .

Propriétés

IUPAC Name |

(Z)-2-(1,3-benzothiazol-2-yl)-3-hydroxy-4,4-dimethylpent-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c1-14(2,3)12(17)9(8-15)13-16-10-6-4-5-7-11(10)18-13/h4-7,17H,1-3H3/b12-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWIWRBXJQNIIT-XFXZXTDPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=C(C#N)C1=NC2=CC=CC=C2S1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/C(=C(\C#N)/C1=NC2=CC=CC=C2S1)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydrobenzothiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile typically involves the condensation of 3-hydroxybenzothiazole with 4,4-dimethyl-3-oxopentanenitrile under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Hydrobenzothiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.

Applications De Recherche Scientifique

2-(3-Hydrobenzothiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical structure.

Mécanisme D'action

The mechanism of action of 2-(3-Hydrobenzothiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The compound shares structural similarities with several derivatives, differing primarily in substituents on the heterocyclic ring or the enolone nitrile side chain. Key analogues include:

Key Observations:

- Synthetic Yields : Analogues like (Z)-2-(4-chloro-dithiazolylidene)-4,4-dimethyl-3-oxopentanenitrile are synthesized in moderate to good yields (50–70%) via Appel salt-mediated condensation, similar to methods applicable to the target compound .

- Biological Relevance: Compounds with dimethylamino or bromophenyl groups (e.g., ) exhibit enhanced bioavailability and are prioritized as API intermediates, suggesting the target compound’s hydroxy group may require derivatization for similar applications.

Comparison with Analogues:

- Reaction Conditions: Dithiazole derivatives require 12-hour reflux in ethanol , while pyrazole-urea analogues (e.g., compound 53 in ) use concentrated HCl and extended heating, indicating the target compound’s synthesis may demand milder conditions to preserve the hydroxy group .

- Purification : High-performance liquid chromatography (HPLC) and NMR are standard for validating purity in nitro- and bromo-substituted derivatives , applicable to the target compound.

Activité Biologique

The compound 2-(3-Hydrobenzothiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The structure features a benzothiazole moiety linked to a ketone and nitrile functional group, which are known to influence biological activity.

Biological Activity Overview

Research indicates that compounds containing both benzothiazole and nitrile functionalities exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that related benzothiazole derivatives possess antimicrobial properties against various bacterial strains.

- Anticancer Properties : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.

- Enzyme Inhibition : Compounds similar to this compound have demonstrated inhibitory effects on key enzymes like acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects can include:

- Enzyme Inhibition : By binding to the active sites of enzymes such as AChE, the compound may prevent the breakdown of neurotransmitters, thereby enhancing cholinergic signaling.

- Reactive Oxygen Species (ROS) Modulation : Certain derivatives may modulate oxidative stress pathways, contributing to their protective effects in cellular models.

- Cell Cycle Arrest : Some studies suggest that benzothiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of benzothiazole derivatives similar to our compound:

- Anticancer Activity :

- Neuroprotective Effects :

- Antimicrobial Efficacy :

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the optimal synthetic routes and purification strategies for 2-(3-Hydrobenzothiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile?

The compound is synthesized via multi-step reactions starting from 4,4-dimethyl-3-oxopentanenitrile and functionalized benzothiazole precursors. Key steps include condensation under reflux with catalysts (e.g., KCO) in acetonitrile, followed by purification using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the Z-isomer . Yield optimization requires controlled reaction temperatures (60–80°C) and inert atmospheres to prevent oxidation of the nitrile group. Purity (>90%) is confirmed via HPLC with a C18 column and UV detection at 254 nm .

Q. How can the structural integrity of this compound be validated post-synthesis?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve the Z-configuration and confirm the presence of the hydrobenzothiazole moiety .

- Spectroscopy :

- NMR : H and C NMR to verify the methylidene proton (δ 8.2–8.5 ppm) and quaternary carbons.

- FT-IR : Peaks at 2220 cm (C≡N) and 1680 cm (C=O) confirm functional groups .

Advanced Research Questions

Q. What computational approaches are suitable for predicting biological interactions of this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding with targets like acetylcholinesterase (AChE). The benzothiazole ring and nitrile group show strong hydrogen bonding with catalytic triads (e.g., Ser203 in AChE) .

- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes. RMSD < 2 Å indicates stable binding .

- ADMET prediction : Tools like SwissADME predict moderate blood-brain barrier penetration (LogP ~3.2) but potential hepatotoxicity due to the thiazole moiety .

Q. How can discrepancies between in silico predictions and experimental bioactivity data be resolved?

- Dose-response validation : Perform enzyme inhibition assays (e.g., Ellman’s method for AChE) across a concentration range (1 nM–100 µM) to compare IC values with docking scores .

- Metabolite screening : LC-MS/MS to identify degradation products (e.g., hydrolysis of the nitrile group) that may reduce efficacy in vitro .

- Structural analogs : Test derivatives with modified substituents (e.g., replacing CF with CH) to isolate structure-activity relationships (SAR) .

Q. What experimental designs are robust for evaluating anti-inflammatory or neuroprotective effects?

- In vitro models :

- LPS-induced RAW264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA .

- SH-SY5Y neurons exposed to Aβ aggregates to assess neuroprotection (MTT assay) .

Q. How does the compound’s stability vary under different storage and reaction conditions?

- Thermal stability : TGA/DSC analysis shows decomposition >200°C. Store at −20°C in amber vials under argon .

- Photodegradation : UV-vis spectroscopy (λmax = 320 nm) monitors degradation under light; use light-protected setups for biological assays .

- Solvent compatibility : Stable in DMSO (>6 months at −20°C) but degrades in aqueous buffers (pH > 8.0) within 24 hours .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.